molecular formula C8H11N3O3S B4121274 N-(5-nitro-1,3-thiazol-2-yl)pentanamide CAS No. 14538-17-1

N-(5-nitro-1,3-thiazol-2-yl)pentanamide

Cat. No.: B4121274
CAS No.: 14538-17-1
M. Wt: 229.26 g/mol
InChI Key: HAQCGFVINUGJBS-UHFFFAOYSA-N
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Description

N-(5-nitro-1,3-thiazol-2-yl)pentanamide is a useful research compound. Its molecular formula is C8H11N3O3S and its molecular weight is 229.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 229.05211239 g/mol and the complexity rating of the compound is 244. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 289932. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

N-(5-nitro-1,3-thiazol-2-yl)pentanamide derivatives, such as those studied in the synthesis of 4-/5-/6-/7-nitro-N′-(4-aryl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazides, have demonstrated promising antimicrobial activity, including antifungal and antibacterial effects (Ashalatha, Narayana, & Kumari, 2006).

Anticonvulsant Potential

Research into derivatives of 1,3,4-thiadiazole, a structurally related compound, has shown potential anticonvulsant properties. One such derivative, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, exhibited high anticonvulsive activity in a pentylentetrazole model of seizure (Sych et al., 2018).

Antiparasitic Activity

The thiazolide nitazoxanide, which has a similar structure, exhibits broad-spectrum activity against various parasites. Modifications in its structure, such as replacing the nitro group on the thiazole ring, have been shown to affect its antiparasitic activity, indicating potential application areas for this compound derivatives (Esposito et al., 2005).

Crystallographic Studies

Crystallographic studies, such as the one conducted on 5-Chloro-N-(4-nitrophenyl)pentanamide, a compound with structural similarities, provide insights into the physical properties and potential applications of this compound in material science and drug development (Wang et al., 2015).

Anti-inflammatory and Antioxidant Properties

This compound derivatives have been shown to exhibit anti-inflammatory and antioxidant properties. For example, certain N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have demonstrated significant activity in this regard (Koppireddi et al., 2013).

Neuroprotective Effects

Research into 4-thiazolidinone derivatives has revealed neurotrophic and antiepileptic properties, which suggests potential neuroprotective applications for this compound and its derivatives (Myronenko, Pinyazhko, & Lesyk, 2017).

Cancer Research

Certain thiazole derivatives, including those structurally similar to this compound, have been studied for their carcinogenic potential. For example, N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide induced lymphocytic leukemia and forestomach tumors in mice, which highlights the importance of studying the carcinogenic properties of such compounds (Cohen et al., 1973).

Properties

IUPAC Name

N-(5-nitro-1,3-thiazol-2-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c1-2-3-4-6(12)10-8-9-5-7(15-8)11(13)14/h5H,2-4H2,1H3,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQCGFVINUGJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC=C(S1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40314936
Record name N-(5-nitro-1,3-thiazol-2-yl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40314936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14538-17-1
Record name NSC289932
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289932
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(5-nitro-1,3-thiazol-2-yl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40314936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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